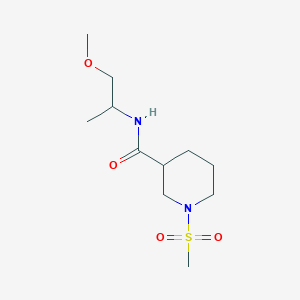
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves its binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. The binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, neurotransmitter release, and apoptosis. This compound has also been shown to have an effect on various ion channels, such as the voltage-gated potassium channel and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the modulation of calcium signaling, neurotransmitter release, and apoptosis. This compound has also been shown to have an effect on various ion channels, such as the voltage-gated potassium channel and the NMDA receptor. This compound has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential antitumor activity, as it has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments, such as its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. This compound has also been shown to have potential neuroprotective and antitumor activity, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments, such as its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, such as the development of more efficient synthesis methods and the optimization of its pharmacological properties. This compound has been shown to have potential neuroprotective and antitumor activity, and further studies are needed to determine its efficacy and safety in vivo. This compound has also been shown to modulate various cellular processes, and further studies are needed to elucidate its mechanism of action and its potential applications in various fields, such as neuroscience and pharmacology.
Métodos De Síntesis
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can be synthesized using various methods, such as the reaction of 3-piperidinecarboxylic acid with methylsulfonyl chloride and 2-methoxy-1-methylethylamine. Another method involves the reaction of 3-piperidinecarboxylic acid with thionyl chloride, followed by the reaction with 2-methoxy-1-methylethylamine and methylsulfonyl chloride. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and apoptosis. This compound has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential antitumor activity, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-9(8-17-2)12-11(14)10-5-4-6-13(7-10)18(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAQLZQLWZQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)
![2-{[2-(4-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6135425.png)
![methyl 4-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6135434.png)
![2-ethyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6135437.png)
![ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6135440.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6135447.png)
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6135448.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)